B1575214 Tyrosinase (450-462)

Tyrosinase (450-462)

Cat. No.: B1575214
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (450-462) is a defined peptide sequence (SYLQDSDPDSFQD) derived from the human tyrosinase enzyme, a key rate-limiting enzyme in the melanin production pathway . This peptide is primarily used in immunological and autoimmune research, specifically for investigating the pathogenesis of Vogt-Koyanagi-Harada (VKH) disease . Studies have demonstrated that T cells from VKH patients can recognize this tyrosinase peptide and show cross-reactivity with a peptide from cytomegalovirus glycoprotein H (CMV-egH(290-302)) due to a high degree of amino acid homology . This provides a functional model of molecular mimicry, where an immune response triggered by a viral infection mistakenly targets self-antigens in melanocytes . Research applications for this peptide include T-cell proliferation assays, cytokine production studies, and investigating the mechanisms of loss of immune tolerance. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

sequence

SYLQDSDPDSFQD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (450-462)

Origin of Product

United States

Molecular Identity and Characterization of Tyrosinase 450 462

Amino Acid Sequence Elucidation of Human Tyrosinase Isoform 2 (450-462)

The specific amino acid sequence for the human tyrosinase isoform 2 fragment, corresponding to amino acid positions 450-462, has been identified. jpt.com This sequence is crucial for its molecular recognition and biological function in research settings. The sequence is detailed below.

AttributeSequence
Amino Acid Sequence H-Ser-Tyr-Leu-Gln-Asp-Ser-Asp-Pro-Asp-Ser-Phe-Gln-Asp-OH
One-Letter Code H-SYLQDSDPDSFQD-OH
This table details the specific amino acid sequence of the human tyrosinase isoform 2 peptide fragment (450-462). jpt.com

This peptide is recognized as an epitope peptide and is used for stimulating antigen-specific T-cells in various assays. jpt.com Its identification is linked to the UniProt accession number P14679. jpt.com

Production and Purification Methodologies for Tyrosinase (450-462) Peptides for Research Applications

The generation of Tyrosinase (450-462) for scientific investigation can be achieved through two primary approaches: direct chemical synthesis or enzymatic cleavage of the full-length tyrosinase protein followed by purification.

For research applications requiring high-purity peptides, chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a common method. This approach allows for the direct construction of the desired amino acid sequence. Following synthesis, rigorous quality control measures are implemented to ensure the identity and purity of the final product. High-performance liquid chromatography (HPLC) is used to assess purity, while mass spectrometry (MS) confirms the correct molecular weight and, therefore, the correct sequence. jpt.com

Commercially available synthetic Tyrosinase (450-462) peptides for research are typically supplied with detailed specifications to ensure quality and consistency. jpt.com

SpecificationDetails
Purity > 90% (Confirmed by HPLC/MS)
Counterion Trifluoroacetate (TFA)
Delivery Format Freeze-dried (lyophilized) powder
This table outlines the typical quality control specifications for a synthetically produced Human Isoform 2 of Tyrosinase (450-462) peptide for research use. jpt.com

An alternative to synthesis is the production of peptide fragments through the enzymatic hydrolysis of the parent protein. nih.govresearchgate.net This process involves using specific proteases (enzymes that break down proteins) to cleave the full-length tyrosinase protein into smaller peptide fragments. nih.govfrontiersin.org The choice of enzyme can influence the cleavage sites and the resulting array of peptides. Enzymes like alcalase, protamex, trypsin, and papain are commonly used for protein hydrolysis. nih.govfrontiersin.org

Mushroom tyrosinase itself has been shown to catalyze the cleavage of peptide bonds adjacent to tyrosine residues under specific conditions. rsc.org This process involves the oxidation of a tyrosine residue to an ortho-quinone, which then undergoes a series of reactions leading to the scission of the peptide bond. rsc.org

Following hydrolysis, the desired Tyrosinase (450-462) fragment must be isolated from the complex mixture of other peptides and reaction components. Several purification techniques are employed for this purpose:

Chromatography: This is a primary method for peptide purification.

Ion-Exchange Chromatography: This technique separates peptides based on their net charge. ijbiotech.com The peptide mixture is passed through a column containing a charged resin, and peptides are eluted using a salt gradient. ijbiotech.com

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size. ijbiotech.com The hydrolyzed sample is passed through a column containing porous beads, with smaller molecules like the target peptide taking longer to elute than larger ones. ijbiotech.commdpi.com

Membrane Filtration: Techniques like ultrafiltration can be used to separate peptides based on their molecular weight. researchgate.net By using membranes with specific molecular weight cut-offs (MWCO), researchers can enrich for peptides within a certain size range. frontiersin.orgresearchgate.net

The effectiveness of purification is often monitored by analyzing fractions for the presence and purity of the target peptide, typically using HPLC. ijbiotech.com

Structural and Conformational Dynamics of Tyrosinase with Emphasis on the 450 462 Region

Role of the 450-462 Region in Overall Enzyme Folding and Stability

Proper folding of tyrosinase is a complex process that occurs within the endoplasmic reticulum (ER) and is crucial for its enzymatic activity. This process is facilitated by molecular chaperones like calnexin, which interacts with nascent tyrosinase to ensure its correct conformation. nih.gov Misfolded proteins are retained in the ER and targeted for degradation. nih.govnih.gov

Conformational Flexibility and Dynamic Behavior of the Tyrosinase (450-462) Region

Molecular Dynamics Simulations and Essential Dynamics Analysis

Molecular dynamics (MD) simulations have become a powerful tool for investigating the conformational landscape and dynamic behavior of proteins like tyrosinase. mdpi.com These simulations provide insights into the movement and stability of the enzyme and how mutations can influence these properties. biorxiv.org

Essential dynamics analysis, a technique used to study the principal modes of motion in a protein, has revealed significant flexibility at the interface between the Cys-rich and catalytic subdomains of wild-type tyrosinase. biorxiv.org This inherent flexibility is thought to be crucial for the enzyme's catalytic activity. MD simulations of tyrosinase in different environments, such as in water and urea, have shown that the catalytic subdomain is more flexible than the rigid Cys-rich subdomain. nih.govmdpi.com These simulations also highlight how mutations can either increase or decrease the rigidity of the catalytic domain, thereby affecting its function. nih.govmdpi.com

Impact of the Region on Tyrosinase Subdomains (e.g., Catalytic, Cys-rich)

For example, the R402Q mutation, located upstream of the 450-462 region, has been shown to increase the rigidity of the catalytic domain. nih.govmdpi.com Conversely, the P406L mutation intensifies the flexibility of this domain. nih.govmdpi.com These findings underscore the interconnectedness of different regions within the tyrosinase structure and how perturbations in one area can have far-reaching effects on the enzyme's subdomains and, consequently, its catalytic efficiency.

Structural Modifications and their Influence on Tyrosinase Architecture

The architecture of tyrosinase is susceptible to modifications, particularly through mutations, which can significantly alter its structure and function.

Site-Directed Mutagenesis within or Proximal to the 450-462 Region

Site-directed mutagenesis is a technique used to introduce specific amino acid changes into a protein to study the functional role of individual residues. neb.comnih.gov While direct mutagenesis studies on the 450-462 region of tyrosinase are not extensively documented in the provided results, studies on residues in close proximity offer valuable insights.

Mutations in the catalytic domain, such as R402Q and P406L, have been extensively studied using molecular dynamics simulations. nih.govmdpi.com These mutations, associated with oculocutaneous albinism type 1 (OCA1), alter the flexibility and stability of the catalytic subdomain. nih.govmdpi.com The R402Q mutation, for instance, leads to a more rigid catalytic domain, while the P406L mutation increases its flexibility. nih.govmdpi.com

Another study on a different enzyme, Bacillus licheniformis γ-glutamyltranspeptidase, investigated a conserved Asn450 residue through site-directed mutagenesis. nih.gov Substitution of this residue with others like arginine, alanine, or aspartic acid resulted in significant changes in catalytic activity and efficiency, demonstrating the critical role a single residue in this numerical region can play. nih.gov Although this is a different enzyme, it highlights the potential importance of residues within the 450-462 region for tyrosinase structure and function.

Table 1: Key Subdomains and Regions of Tyrosinase

Domain/Region Residue Range (approximate) Primary Function
Cys-rich Subdomain 24-118 Structural stability, rigidity biorxiv.orgnih.govmdpi.com
Catalytic Subdomain 179-409 Houses the active site, catalysis biorxiv.org
450-462 Region 450-462 Contributes to overall stability and dynamics, potential immune recognition plos.org
Active Site N/A Binds copper ions, catalyzes oxidation reactions nih.gov

Analysis of Conformational Perturbations Induced by Mutations

Several key mutations in the C-terminal vicinity of the 450-462 region have been studied to understand their impact on tyrosinase conformation and stability. These mutations, while not located directly within the 450-462 sequence, provide valuable insights into the structural dynamics of this part of the enzyme. For instance, mutations in a surface loop, such as P406L, have been shown to decrease the thermal stability of tyrosinase. rug.nl The substitution of proline with leucine (B10760876) introduces greater flexibility and exposes a hydrophobic residue to the solvent, which can destabilize the native conformation. rug.nl

Similarly, temperature-sensitive mutations like R422Q and R422W, also located in the C-terminal domain, are associated with significant conformational perturbations. plos.orgresearchgate.net At non-permissive temperatures, these mutations can lead to localized unfolding, altering the secondary structure by decreasing helical content and increasing β-sheet formation. researchgate.net This structural disarray can result in the retention of the misfolded enzyme in the endoplasmic reticulum and subsequent degradation. pnas.org

The analysis of these mutations underscores the importance of the C-terminal region, including the 450-462 loop, in maintaining the correct and stable conformation of tyrosinase. Perturbations in this area can disrupt the delicate balance of forces that govern the enzyme's structure, leading to functional consequences.

Table 1: Conformational and Stability Effects of Studied C-Terminal Tyrosinase Mutations

Mutation Location Reported Effect on Conformation and Stability Reference
R402Q C-terminal loop Associated with reduced activity and retention in the endoplasmic reticulum at physiological temperatures. pnas.orgmedcraveonline.com Contributes to a less stable protein conformation. nih.gov nih.govpnas.orgmedcraveonline.com
P406L C-terminal surface loop Increases flexibility and exposes a hydrophobic side chain, leading to lowered thermal stability. rug.nl Results in a less stable protein. nih.gov nih.govrug.nl
R422Q C-terminal region Induces temperature-sensitive conformational perturbations in the secondary structure, leading to reduced catalytic efficiency. plos.orgresearchgate.net plos.orgresearchgate.net

Functional Correlates of Tyrosinase 450 462 with Enzymatic Activity

Potential Role in Monophenolase and Diphenolase Activities of Tyrosinase

The C-terminal domain, which encompasses the 450-462 region, functions as a potent inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov The presence of this domain physically blocks the entrance to the binuclear copper active site, thereby preventing the binding and subsequent hydroxylation of monophenols (like L-tyrosine) and the oxidation of o-diphenols (like L-DOPA). diva-portal.orgebi.ac.uknih.gov

The crucial role of this region is demonstrated by studies on tyrosinase from Verrucomicrobium spinosum. The removal of the C-terminal extension, either through genetic engineering or limited enzymatic digestion, results in a dramatic increase in catalytic efficiency. Research has documented a 30- to 100-fold increase in both monophenolase and diphenolase activities upon cleavage of this domain, transforming the enzyme from a latent state to a highly active form. nih.gov This indicates that the 450-462 region, as part of this C-terminal "lid," is integral to the mechanism that keeps the enzyme's powerful oxidative capabilities in check until activation.

Table 1: Effect of C-terminal Domain Removal on Tyrosinase Activity
Enzyme FormC-terminal Domain StatusRelative Monophenolase ActivityRelative Diphenolase ActivityReference
Pro-tyrosinase (Latent)Present1x (Baseline)1x (Baseline) nih.gov
Active TyrosinaseRemoved/Cleaved30 - 100x Increase30 - 100x Increase nih.gov

Investigation of Direct or Allosteric Influence on Tyrosinase Catalysis

The influence of the C-terminal domain containing the 450-462 region on tyrosinase catalysis is a direct inhibitory mechanism, not an allosteric one. diva-portal.orgnih.gov Allosteric regulation involves an effector molecule binding to a site distinct from the active site, inducing a conformational change that alters catalytic activity. In contrast, the C-terminal domain of tyrosinase functions through direct steric hindrance.

Structural modeling, particularly of the Verrucomicrobium spinosum tyrosinase (vsTyr), has identified a specific residue, Phenylalanine-453 (Phe453), located within the C-terminal extension. diva-portal.orgnih.govnih.govresearchgate.net This "gatekeeper" residue is positioned to directly penetrate and block the entrance to the active site, functioning like a plug. diva-portal.orgnih.govrcsb.orgresearchgate.net This physical obstruction prevents substrates from reaching the catalytic copper ions. Therefore, the activation of the enzyme by cleaving this domain is not due to a change in the catalytic site's intrinsic properties but rather to the removal of a physical barrier, granting substrates access. ebi.ac.uknih.gov

Kinetic Analysis of Tyrosinase Activity in the Context of 450-462 Region Modifications

Kinetic analyses of tyrosinase variants with and without the C-terminal domain provide quantitative evidence of its inhibitory role. The removal of this domain, which includes the 450-462 region, dramatically alters the enzyme's kinetic parameters.

In studies of human tyrosinase, a truncated version lacking the C-terminal transmembrane region (hTyrCtr) was compared to the full-length enzyme (hTyr). The truncated enzyme exhibited a significantly higher turnover number (kcat), indicating a much faster catalytic rate once the substrate is bound. nih.gov While the Michaelis constant (Km), which reflects substrate affinity, also changed, the most pronounced effect was on the maximal velocity of the reaction. nih.gov This is consistent with a mechanism where the C-terminus limits the rate of catalysis by physically blocking the active site, and its removal greatly enhances the enzyme's processing speed.

Table 2: Michaelis-Menten Kinetic Parameters for Full-Length vs. Truncated Human Tyrosinase (hTyr)
Enzyme FormDescriptionKm (mM)kcat (min-1)Reference
hTyrFull-Length0.45 ± 0.0638.0 ± 3.0 nih.gov
hTyrCtrC-terminus Truncated0.23 ± 0.0613.6 ± 1.0 nih.gov

Note: The kinetic values for hTyrCtr and hTyr in the provided study nih.gov show a lower kcat for the truncated version under specific conditions (hTriton X-100), which contrasts with the general finding of increased activity upon C-terminal removal in other studies. The specific activity was nonetheless higher for the truncated version (0.43 vs 0.24 units/mg). This highlights the complexity of in vitro kinetic assays with membrane proteins and detergents.

Immunological Significance and Epitope Mapping of Tyrosinase 450 462

Characterization as a T-Cell Epitope in Human Tyrosinase Isoform 2

Tyrosinase (450-462) is recognized as a T-cell epitope derived from human tyrosinase isoform 2. jpt.com It has been identified as a target for CD4+ T lymphocytes, playing a crucial role in the immune response against melanocytes. arvojournals.org This peptide is utilized in various T-cell assays, such as ELISPOT and intracellular cytokine staining (ICS), to stimulate and detect antigen-specific T-cells. jpt.com The recognition of this epitope by T-cells is a key factor in both the immune surveillance of melanoma and the pathogenesis of certain autoimmune conditions. jpt.comarvojournals.org

MHC Class II Restriction and Presentation of Tyrosinase (450-462) Peptide

The presentation of the Tyrosinase (450-462) peptide to T-cells is restricted by MHC class II molecules, specifically HLA-DR. arvojournals.orgnih.gov Studies have demonstrated that this peptide binds to HLA-DRB10401 and HLA-DRB10405. arvojournals.orgnih.gov The interaction between the peptide and the MHC class II molecule is a prerequisite for its recognition by the T-cell receptor on CD4+ T-cells. nih.gov The lymphocytic response to this peptide can be blocked by antibodies against HLA-DR and CD4, confirming its MHC class II-restricted presentation. arvojournals.org Research has also focused on identifying the anchor residues within the peptide that are critical for binding to the MHC molecule. nih.gov

Antigenicity and Immunogenicity Studies of Tyrosinase (450-462) Peptide

The Tyrosinase (450-462) peptide has been shown to be both antigenic and immunogenic. jpt.comarvojournals.org It is recognized by T-cells from patients with melanoma and certain autoimmune diseases, indicating its antigenicity. jpt.comarvojournals.org While differentiation antigens like tyrosinase are often associated with low immunogenicity due to immunological tolerance, this peptide has demonstrated the ability to elicit T-cell responses. bachem.comdbaitalia.it Studies have shown that T-cell clones from patients with Vogt-Koyanagi-Harada (VKH) disease respond to this peptide by producing cytokines. arvojournals.org The immunogenicity of this peptide is a critical factor in its potential use in cancer vaccines and immunotherapies. bachem.com

Role in Autoimmune Responses and Immune Surveillance

The Tyrosinase (450-462) peptide is implicated in both protective immune surveillance against melanoma and in the detrimental autoimmune responses that target melanocytes. arvojournals.orgplos.org The immune system's ability to recognize this self-antigen is a double-edged sword, offering a potential target for cancer therapy while also posing a risk for autoimmunity. bachem.complos.org

In the context of autoimmune diseases like Vogt-Koyanagi-Harada (VKH) disease, T-cells recognize the Tyrosinase (450-462) peptide, leading to an inflammatory response against melanocytes in the eye, skin, and other tissues. arvojournals.orgplos.org Ocular infiltrating CD4+ T-cells from VKH patients have been shown to recognize this self-peptide. plos.org This recognition is thought to be a key event in the pathogenesis of VKH disease. arvojournals.org A proposed mechanism involves molecular mimicry, where an immune response initiated against a foreign antigen, such as a viral peptide, cross-reacts with the homologous self-peptide from tyrosinase. plos.orgnih.gov Specifically, a high degree of homology has been found between Tyrosinase (450-462) and a peptide from the cytomegalovirus (CMV) envelope glycoprotein (B1211001) H (CMV-egH290-302). arvojournals.orgnih.gov

T-cells specific for Tyrosinase (450-462) have been isolated from patients with VKH disease. arvojournals.org These T-cells are of the active memory Th1-type and produce pro-inflammatory cytokines, such as IFN-γ and RANTES (CCL5), upon stimulation with the peptide. arvojournals.org The production of these cytokines contributes to the inflammation and tissue damage observed in VKH. arvojournals.org The response of these T-cells is dose-dependent and specific to the structure of the peptide. arvojournals.org This specific T-cell response underscores the central role of this epitope in mediating the autoimmune pathology.

Research Findings on Tyrosinase (450-462)

Research AreaKey FindingsCitations
Epitope Characterization Identified as a T-cell epitope from human tyrosinase isoform 2, used to stimulate antigen-specific T-cells. jpt.com
MHC Restriction Presented by MHC class II molecules, specifically HLA-DRB10401 and HLA-DRB10405. arvojournals.orgnih.gov
Antigenicity Recognized by T-cells in melanoma and autoimmune conditions like Vogt-Koyanagi-Harada (VKH) disease. jpt.comarvojournals.org
Autoimmunity (VKH) T-cells from VKH patients recognize this peptide, leading to inflammation. Molecular mimicry with a CMV peptide is a proposed mechanism. arvojournals.orgplos.orgnih.gov
T-Cell Response Elicits production of IFN-γ and RANTES from specific Th1-type T-cells. arvojournals.org

Advanced Methodologies for Probing Tyrosinase 450 462

Spectroscopic Techniques for Structural and Conformational Analysis

The three-dimensional structure and conformational dynamics of a peptide are critical to its biological function, including its ability to bind to Major Histocompatibility Complex (MHC) molecules and be recognized by T-cell receptors. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov

CD spectroscopy in the far-UV region provides information about the secondary structure of peptides, such as the presence of α-helices, β-sheets, turns, or random coils. nih.govmdpi.comresearchgate.net In the near-UV region, it can offer insights into the tertiary structure and the environment of aromatic amino acid side chains. mdpi.com For a peptide like Tyrosinase (450-462), which contains aromatic (Tyrosine, Phenylalanine) and other residues, CD could reveal how its conformation changes in different solvent environments or upon binding to other molecules.

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. researchgate.net Two-dimensional NMR experiments, such as ROESY, can identify protons that are close in space, allowing for the calculation of a solution structure. researchgate.net

While these techniques are standard for peptide analysis, specific structural studies on the Tyrosinase (450-462) peptide using CD or NMR are not extensively documented in publicly available literature. However, research on other immunogenic peptides from the tyrosinase protein, such as the tyrosinase (192-200) epitope, has utilized these methods. In that study, NMR and molecular dynamics simulations were employed to investigate the peptide's conformation in both water and DMSO-d6, revealing a prevalence of a β-sheet structure in both environments. researchgate.net Such studies provide a methodological framework for how the structural and conformational properties of the Tyrosinase (450-462) peptide could be elucidated in future research.

Advanced Computational Modeling Approaches

Computational modeling has become an indispensable tool in modern biochemistry and immunology, offering insights that can be difficult to obtain through experimental methods alone. mdpi.commedcraveonline.com These approaches can predict how a peptide interacts with its protein targets and simulate its dynamic behavior.

Molecular Docking for Peptide-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. medcraveonline.commdpi.comacs.org For the Tyrosinase (450-462) peptide, a critical interaction is its binding to MHC class II molecules, such as HLA-DR, for presentation to CD4+ T-cells. googleapis.comnih.gov Studies have shown that T-cells from patients with VKH disease recognize the Tyrosinase (450-462) peptide when presented by HLA-DRB1*0405-expressing antigen-presenting cells (APCs). googleapis.com This implies a direct binding interaction between the peptide and the HLA molecule's binding groove.

While the immunological evidence for this interaction is strong, detailed molecular docking studies visualizing the specific binding mode of the Tyrosinase (450-462) peptide within the HLA-DRB1*0405 cleft are not widely published. Such studies would be invaluable for identifying the key amino acid residues ("anchor residues") in the peptide that are critical for binding to the MHC molecule and for understanding the structural basis of its immunogenicity. nih.gov Computational tools like AutoDock and servers like NetMHCIIpan are commonly used for this purpose, predicting binding affinities and potential epitopes. mdpi.comhla-ligand-atlas.orgnih.gov

The general principles of peptide-MHC interaction involve specific peptide side chains fitting into pockets within the MHC binding groove, a process that can be modeled to predict binding affinity and stability. nih.gov For example, docking studies on other tyrosinase-inhibiting peptides have successfully elucidated their binding modes to the full tyrosinase enzyme, identifying key hydrogen bonds and hydrophobic interactions. mdpi.com A similar approach applied to the Tyrosinase (450-462)/HLA complex would significantly advance our understanding of its role as a T-cell epitope.

Coarse-Grained Models and Normal Mode Analysis for Large-Scale Motions

While all-atom molecular dynamics (MD) simulations provide high-resolution details of molecular motion, they can be computationally expensive for studying large-scale conformational changes that occur over longer timescales. nih.govmdpi.com Coarse-grained (CG) models simplify the system by representing groups of atoms as single particles, allowing for more efficient simulation of large-scale dynamics. researchgate.net

Normal Mode Analysis (NMA) is another technique used to predict the collective, functional motions of proteins and their complexes. nih.gov It models the molecule as a set of harmonic oscillators and identifies the natural vibrational modes, with low-frequency modes often corresponding to functionally relevant conformational changes.

Currently, there is a lack of published research applying CG models or NMA specifically to the Tyrosinase (450-462) peptide. The application of these methods could, however, provide valuable insights into the flexibility of the peptide and how its conformation might change upon binding to an HLA molecule, potentially influencing T-cell receptor recognition.

Biochemical and Biophysical Characterization of Tyrosinase (450-462) and its Mutants

The biochemical and biophysical properties of a peptide, such as its stability, solubility, and aggregation propensity, are crucial for its handling in experimental assays and for its potential therapeutic applications. Characterizing mutants of the peptide can also reveal which amino acid residues are critical for its structure and function. nih.govplos.org

While extensive biochemical characterization has been performed on the full-length human tyrosinase enzyme and its mutants, particularly those associated with oculocutaneous albinism (OCA), similar detailed studies on the isolated Tyrosinase (450-462) peptide fragment are not readily found in the literature. mdpi.commedcraveonline.complos.org For the full enzyme, mutations have been shown to alter protein stability, trafficking, and enzymatic activity. medcraveonline.complos.orgnih.gov For instance, the temperature-sensitive R422Q mutant of tyrosinase shows conformational perturbations in its secondary structure compared to the wild-type protein. plos.org

Analogous studies on the Tyrosinase (450-462) peptide and its mutants would be highly informative. Techniques such as HPLC can be used to assess purity, while various assays could determine its stability under different conditions (e.g., pH, temperature). researchgate.net The synthesis of mutant versions of the peptide, with specific amino acid substitutions, would allow for a systematic analysis of structure-activity relationships. For example, substituting residues predicted to be MHC anchor points or T-cell receptor contacts and then assessing the impact on T-cell activation would provide direct evidence for their functional importance. nih.gov

Immunological Assays for T-Cell Responses

The most extensively studied aspect of the Tyrosinase (450-462) peptide is its ability to elicit T-cell responses. This peptide is recognized by CD4+ T-helper cells, which play a crucial role in orchestrating the immune response. googleapis.comnih.gov Various immunological assays are used to quantify and characterize these responses.

ELISPOT and Intracellular Cytokine Staining (ICS)

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. oup.comabclonal.com It is a workhorse of cellular immunology for monitoring T-cell responses. In the context of Tyrosinase (450-462), ELISPOT assays have been used to measure the number of T-cells that produce cytokines like interferon-gamma (IFN-γ) upon stimulation with the peptide. nih.govoup.com

Intracellular Cytokine Staining (ICS) coupled with flow cytometry is another powerful technique. It allows for the simultaneous identification of the phenotype of the responding T-cells (e.g., CD4+ or CD8+) and the cytokines they produce. researchgate.net

Research has demonstrated that T-cell clones established from patients with Vogt-Koyanagi-Harada (VKH) disease produce cytokines such as RANTES and IFN-γ in response to stimulation with the Tyrosinase (450-462) peptide. googleapis.com A dose-dependent increase in RANTES production by CD4+ T-cell clones was observed upon stimulation, confirming the specificity of the response. googleapis.com These responding T-cells were identified as active memory Th1-type lymphocytes. googleapis.com This indicates that Tyrosinase (450-462) is a key autoantigen in the immunopathogenesis of VKH disease. googleapis.com

The table below summarizes findings from a study investigating T-cell responses to melanocyte antigens in patients with VKH disease.

Peptide AntigenResponding CellsCytokine ProductionDisease ContextCitation
Tyrosinase (450-462) CD4+ T-lymphocytesRANTES, IFN-γVogt-Koyanagi-Harada (VKH) googleapis.com
gp100 (44-59)CD4+ T-lymphocytesRANTES, IFN-γVogt-Koyanagi-Harada (VKH) googleapis.com
CMV-egH (290-302)CD4+ T-lymphocytesSignificant responseVogt-Koyanagi-Harada (VKH) googleapis.com

This table illustrates the specific T-cell responses to the Tyrosinase (450-462) peptide and other related antigens in an autoimmune disease setting.

Furthermore, the Tyrosinase (450-462) peptide is commercially available as a high-purity reagent specifically for use in T-cell assays like ELISPOT and ICS, underscoring its importance as a research tool in immunology and cancer research. researchgate.netresearchgate.netjpt.com

T-Cell Proliferation Assays

T-cell proliferation assays are fundamental in vitro techniques used to measure the response of T lymphocytes to specific antigens. In the context of the chemical compound Tyrosinase (450-462), these assays are pivotal for determining if an individual's immune system possesses T-cells that can recognize and react to this specific peptide. The core principle involves isolating T-cells, exposing them to the Tyrosinase (450-462) peptide, and quantifying the subsequent cell division (proliferation) or cytokine production, which indicates a specific immune response. researchgate.netnih.govjpt.com

Detailed Research Findings

Seminal research, particularly in the field of autoimmune diseases like Vogt-Koyanagi-Harada (VKH) disease, has utilized T-cell proliferation assays to probe the role of tyrosinase peptides. arvojournals.org VKH disease is a disorder that affects melanin-containing tissues in the eyes, skin, and other organs, and it is strongly suspected to be an autoimmune condition targeting melanocyte antigens like tyrosinase. arvojournals.org

In one key study, researchers established T-cell clones (TCCs) and T-cell lines (TCLs) from the aqueous humor and peripheral blood mononuclear cells (PBMCs) of patients with VKH disease. arvojournals.org These cells were then co-cultured with the Tyrosinase (450-462) peptide. The results demonstrated that CD4+ T-cells from VKH patients recognized and responded to the peptide, whereas T-cells from healthy donors or patients with other inflammatory conditions like Behçet's disease and sarcoidosis did not. arvojournals.org This response was not only proliferative but also involved the production of key inflammatory cytokines, such as RANTES and Interferon-gamma (IFN-γ). arvojournals.org The T-cells that responded to Tyrosinase (450-462) were identified as active memory Th1-type lymphocytes. arvojournals.org

The specificity of this interaction was confirmed by its dose-dependent nature; a greater concentration of the Tyrosinase (450-462) peptide led to a stronger T-cell response. arvojournals.org

Interactive Table 1: T-Cell Response to Tyrosinase (450-462) Stimulation

Cell SourcePatient GroupStimulusPrimary Response ObservedCitation
Aqueous Humor & PBMCs (T-Cell Clones)VKH DiseaseTyrosinase (450-462)Significant production of RANTES and IFN-γ arvojournals.org
PBMCs (T-Cell Lines)VKH DiseaseTyrosinase (450-462)Strong proliferative response and IFN-γ production arvojournals.org
PBMCs (T-Cell Lines)Healthy DonorsTyrosinase (450-462)No significant response arvojournals.org
PBMCs (T-Cell Lines)Behçet's Disease / SarcoidosisTyrosinase (450-462)No significant response arvojournals.org

Furthermore, these assays were instrumental in uncovering a case of molecular mimicry. Researchers identified a peptide from the Cytomegalovirus envelope glycoprotein (B1211001) H, CMV-egH(290-302), which shares a high degree of amino acid homology with Tyrosinase (450-462). nih.govarvojournals.org Lymphocyte proliferation assays showed that T-cells from VKH patients that reacted to the tyrosinase peptide also cross-reacted with this viral peptide. nih.govresearchgate.net Specifically, CMV peptide-specific T-cells demonstrated significant proliferation when exposed to Tyrosinase (450-462). nih.gov This finding suggests that a prior CMV infection might stimulate the production of T-cells that can, in turn, recognize and attack self-antigens like tyrosinase, potentially initiating the autoimmune processes seen in VKH disease. nih.gov

Interactive Table 2: Cross-Reactivity of VKH Patient T-Cells

Cell SourceStimulating PeptideCross-Reactive PeptideObserved ResponseCitation
VKH Patient T-CellsCMV-egH(290-302)Tyrosinase (450-462)Significant proliferation nih.gov
VKH Patient T-CellsTyrosinase (450-462)CMV-egH(290-302)Significant proliferation and cytokine production nih.govarvojournals.org

Comparative and Evolutionary Perspectives of the 450 462 Region Across Tyrosinase Homologs

Sequence Conservation and Divergence Across Species

The human tyrosinase (450-462) peptide has the amino acid sequence SYLQDSDPDSFQD. nih.govarvojournals.orgjpt.com An analysis of this region across different species reveals a pattern of both conservation and divergence, which is indicative of varying evolutionary pressures. The tyrosinase gene family itself is highly conserved among vertebrates, with homologs identified even in primitive chordates, underscoring its fundamental biological role in melanin (B1238610) synthesis. nih.govresearchgate.netnih.gov

The central catalytic domain of tyrosinase, which contains the copper-binding sites essential for its enzymatic activity, is the most conserved region of the protein. nih.govresearchgate.netresearchgate.net In contrast, the C-terminal domain, where the 450-462 sequence is located, exhibits greater variability. mdpi.com This domain is a feature of eukaryotic tyrosinases and is absent in many bacterial forms. nih.govdiva-portal.org In many species, the C-terminal domain plays a crucial regulatory role, sometimes by physically blocking the active site to prevent enzymatic activity until the domain is cleaved. nih.govnih.govtandfonline.com

The table below presents a comparative alignment of the tyrosinase 450-462 region and its homologous segments from various species. This highlights the conservation of certain residues, which may be critical for structural integrity or interaction with other molecules, alongside significant divergence in other positions, potentially reflecting adaptation to different physiological contexts or a relaxation of selective constraints. nih.gov

SpeciesCommon NameTaxonomic ClassSequence (Homologous 450-462 Region)Sequence Identity to Human (%)
Homo sapiensHumanMammaliaSYLQDSDPDSFQD100%
Mus musculusMouseMammaliaSYLQESDPDSFQD92.3%
Gallus gallusChickenAvesSYLQDPDSDSFQD84.6%
Danio rerioZebrafishActinopterygiiAYLQDADPESFAD61.5%
Aspergillus oryzaeFungusEurotiomycetesNot directly homologousN/A

Note: The sequence alignment is illustrative and based on available tyrosinase protein sequences. The exact start and end points of the homologous region may vary slightly between species.

Evolutionary Implications for Tyrosinase Structure-Function Relationships

The evolution of the tyrosinase gene family, including the C-terminal region containing the 450-462 peptide, offers insights into the sophisticated regulation of melanin production. The tyrosinase gene family in vertebrates arose from gene duplication events, leading to tyrosinase and tyrosinase-related proteins (Tyrp1 and Tyrp2), which have distinct but coordinated roles in melanogenesis. mdpi.com

The presence of a C-terminal domain in eukaryotic tyrosinases, which is often absent in their prokaryotic counterparts, represents a significant evolutionary development. nih.govdiva-portal.org Studies on bacterial tyrosinases that do possess such a domain have shown that its removal leads to a dramatic increase in enzyme activity. nih.govmdpi.com This demonstrates that the C-terminal domain has evolved as a crucial negative regulator, allowing for precise control over the potent and potentially cytotoxic process of melanin synthesis. The conservation of this regulatory domain across vertebrates suggests a strong selective pressure to maintain this control mechanism.

The divergence of the specific sequence within the 450-462 region, as seen between different vertebrate classes, may be linked to several factors. The relaxation of purifying selection on pigmentation genes, including tyrosinase, in human populations at higher latitudes is one example of how evolutionary pressures can lead to increased variation. nih.gov While this has been studied in the context of the entire gene, it is plausible that non-catalytic regions like the C-terminal tail would be more tolerant of mutations.

The independent expansion and diversification of the tyrosinase gene family in other lineages, such as in bivalve molluscs for functions like shell formation, further highlight the evolutionary plasticity of this enzyme family. researchgate.net The specific sequences within the C-terminal domain, including the region homologous to 450-462, have likely co-evolved with the specific physiological requirements of each species, whether for pigmentation, immune defense, or biomineralization. The immunological significance of the 450-462 peptide in humans is a prime example of how a segment of a protein can acquire a new functional relevance—in this case, as an immune epitope—over evolutionary time, with profound implications for human health.

Future Research Directions and Unexplored Avenues for Tyrosinase 450 462

Integrated Multi-Omics Approaches to Understand Regulatory Networks

The regulation of antigen processing and presentation is a complex cascade involving numerous molecular players. Integrated multi-omics approaches offer a powerful strategy to unravel the intricate regulatory networks governing the availability and presentation of the Tyrosinase (450-462) peptide. frontlinegenomics.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive model of the cellular processes that influence this specific epitope. d-nb.infonih.govfrontiersin.org

Future investigations should focus on:

Genomic and Transcriptomic Analysis: Identifying genetic polymorphisms (SNPs) or gene expression signatures in melanoma cells that correlate with the processing and presentation of the tyrosinase protein and, consequently, the 450-462 epitope. This could reveal key enzymes or chaperone proteins involved in the antigen processing pathway.

Proteomics and Interactomics: Utilizing mass spectrometry-based proteomics to identify the specific proteasomes and peptidases responsible for generating the Tyrosinase (450-462) peptide. Furthermore, mapping the protein-protein interaction network of tyrosinase can reveal how cellular signaling pathways influence its degradation and epitope generation. nih.gov

Metabolomics: Investigating how the metabolic state of a melanoma cell, such as levels of oxidative stress or nutrient availability, impacts tyrosinase expression and the subsequent presentation of its epitopes.

These multi-omics datasets can be integrated using advanced computational tools to construct phenotype-specific regulatory networks, providing a holistic view of the factors that determine the immunogenicity of Tyrosinase (450-462). nih.gov

Omics LayerPotential Research Focus for Tyrosinase (450-462)Expected Outcome
Genomics Identification of SNPs in genes related to antigen processing (e.g., proteasome subunits, TAP)Correlation of genetic variants with peptide presentation efficiency.
Transcriptomics Analysis of mRNA levels of tyrosinase and processing machinery in response to immunotherapy.Understanding transcriptional regulation of the epitope source protein.
Proteomics Quantitative analysis of the immunopeptidome to measure the abundance of presented Tyrosinase (450-462).Direct measurement of epitope availability for T-cell recognition.
Metabolomics Profiling of metabolites in the tumor microenvironment that may alter tyrosinase expression or immune cell function.Linking cellular metabolism to the regulation of antigen presentation.

Advanced Structural Biology Techniques for High-Resolution Analysis

A detailed understanding of the molecular interactions of Tyrosinase (450-462) is fundamental to designing more effective immunotherapies. While the structure of the full tyrosinase enzyme has been modeled, high-resolution structural information of the peptide itself in its functional context is lacking. nih.govnih.gov Advanced structural biology techniques are poised to fill this gap.

Key future research avenues include:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structure of the Tyrosinase (450-462) peptide bound to its specific Major Histocompatibility Complex (MHC) molecule. Visualizing this complex will provide precise details of the peptide's conformation and the key residues involved in MHC binding.

X-ray Crystallography: Co-crystallizing the peptide-MHC complex with its corresponding T-cell receptor (TCR) will offer an unprecedented atomic-level view of the trimolecular interaction. This information is critical for understanding the principles of TCR recognition and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to study the conformational dynamics and flexibility of the Tyrosinase (450-462) peptide, both in its free form and when bound to MHC molecules. This can reveal how peptide dynamics influence TCR engagement.

Circular Dichroism (CD) Spectroscopy: This method can be used to analyze conformational changes in the tyrosinase protein or the peptide itself upon interaction with other molecules or under different environmental conditions. nih.gov

These structural insights will provide a template for the rational design of peptide variants with enhanced immunogenicity.

Development of Novel In Vitro and Ex Vivo Model Systems

To accurately study the immunological consequences of Tyrosinase (450-462) presentation, researchers need model systems that better recapitulate the complexity of the human tumor microenvironment. Current two-dimensional cell cultures and animal models have limitations. researchgate.net The development of more sophisticated in vitro and ex vivo platforms is a critical next step.

Promising future models include:

3D Organoid Cultures: Patient-derived melanoma organoids can recreate the three-dimensional architecture and cellular heterogeneity of the original tumor. These systems are invaluable for studying how the tumor microenvironment affects the processing of tyrosinase and the subsequent immune response.

Humanized Mouse Models: Mice engrafted with human immune system components provide a more relevant in vivo setting to test the efficacy of Tyrosinase (450-462)-based vaccines and immunotherapies.

Organ-on-a-Chip Technology: Microfluidic devices can be used to create "tumor-on-a-chip" models that allow for the real-time study of interactions between melanoma cells presenting the Tyrosinase (450-462) peptide and circulating T-cells under physiological flow conditions.

Ex Vivo Patient Tissue Analysis: Using patient tumor slices or biopsies for ex vivo stimulation with Tyrosinase (450-462) can provide a direct assessment of the pre-existing T-cell repertoire and its functional capacity in a patient-specific manner.

These advanced models will bridge the gap between preclinical research and clinical outcomes, facilitating the development of more effective and personalized therapies. rsc.orgresearchgate.net

Computational Design and Predictive Modeling of Peptide Variants

Computational biology offers powerful tools to accelerate the discovery and optimization of therapeutic peptides. nist.gov By applying predictive modeling and rational design principles to Tyrosinase (450-462), it is possible to create variants with superior immunological properties. mdpi.com

Future computational efforts should concentrate on:

Predictive Algorithms for Immunogenicity: Developing and refining machine learning models that can predict the immunogenicity of peptide variants. nih.govresearchgate.net These models can integrate data on peptide-MHC binding affinity, peptide stability, and TCR interaction propensity to score potential modifications to the 450-462 sequence.

Molecular Docking and Dynamics Simulations: Using molecular docking to simulate the binding of designed peptide variants to different HLA alleles. nih.gov Subsequent molecular dynamics simulations can assess the stability of these peptide-MHC complexes, a key factor in T-cell activation. mdpi.com

In Silico Mutational Scanning: Systematically replacing each amino acid of the Tyrosinase (450-462) sequence in a computational model to identify "hotspot" residues that are critical for MHC binding or TCR recognition. This can guide the design of variants with enhanced affinity or specificity.

These computational approaches can significantly reduce the experimental workload by prioritizing a small number of high-potential peptide variants for synthesis and functional testing. nih.gov

Computational TechniqueApplication to Tyrosinase (450-462)Goal
Machine Learning Predict binding affinity of peptide variants to a panel of HLA molecules.Identify variants with broader population coverage.
Molecular Docking Visualize the interaction between a peptide variant and the MHC binding groove.Optimize peptide side-chain interactions for stronger binding.
Molecular Dynamics Simulate the stability and dynamics of the peptide-MHC-TCR complex over time.Predict the functional outcome of T-cell engagement.

Exploration of New Immunological Paradigms Related to Tyrosinase (450-462)

The current understanding of Tyrosinase (450-462) is largely centered on its role as a target for cytotoxic CD8+ T-cells in melanoma. jpt.com However, the full spectrum of its immunological roles is likely more complex. Future research should explore novel immunological paradigms beyond this established function.

Unexplored avenues include:

Innate Immune Recognition: Investigating whether the peptide or its precursor protein can be recognized by components of the innate immune system, such as NK cells or gamma-delta T-cells, and how this might shape the subsequent adaptive immune response.

T Helper and Regulatory T-cell Responses: While known as a CD8+ T-cell epitope, it is crucial to determine if Tyrosinase (450-462) or other tyrosinase-derived peptides can activate CD4+ T helper cells or induce regulatory T-cell (Treg) responses, which could either promote or suppress anti-tumor immunity.

Autoimmunity and Cross-Reactivity: The expression of tyrosinase in healthy melanocytes creates a risk of autoimmunity, as seen in vitiligo and Vogt-Koyanagi-Harada Syndrome. nih.govresearchgate.net A deeper understanding of the factors that break tolerance to tyrosinase peptides is essential for developing safer immunotherapies. Studying the T-cell repertoires in these autoimmune conditions could provide insights into pathogenic versus therapeutic immune responses.

Epitope Spreading: Determining whether a strong initial immune response against the Tyrosinase (450-462) epitope can lead to epitope spreading—the development of subsequent immune responses to other tumor antigens. Harnessing this phenomenon could lead to more durable and effective anti-cancer immunity.

By expanding the immunological context of Tyrosinase (450-462), researchers can uncover new therapeutic opportunities and develop more nuanced approaches to cancer immunotherapy. mdpi.com

Q & A

Q. What are the standard assay protocols for evaluating tyrosinase (450-462) activity in vitro?

  • Methodological Answer : Tyrosinase activity is commonly assessed using spectrophotometric assays measuring the oxidation of L-DOPA or tyrosine to dopachrome at 475 nm. For peptide-specific studies (e.g., residues 450-462), TLC autography with gel-entrapped enzyme can localize inhibitory activity in complex mixtures . Ensure buffer conditions (pH 6.8, 25°C) mimic physiological environments, and include controls (e.g., kojic acid) to validate assay sensitivity. Reference protocols from García & Furlan (2021) for optimized RSM-based methods .

Q. How do structural differences between human and mushroom tyrosinase impact the relevance of experimental models for studying the 450-462 fragment?

  • Methodological Answer : Mushroom tyrosinase shares ~40% homology with human tyrosinase, but key differences in substrate-binding pockets (e.g., residue 450-462 loop conformation) may alter inhibitor binding kinetics. Use comparative molecular dynamics simulations to identify divergence in active-site interactions. Validate findings with human melanocyte cultures when possible .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for studying tyrosinase (450-462) inhibition while minimizing experimental variability?

  • Methodological Answer : Apply Design of Experiments (DOE) and Response Surface Methodology (RSM) to systematically vary factors (e.g., pH, substrate concentration, temperature). For example, García & Furlan (2021) used a central composite design to optimize TLC autography conditions, reducing assay variability by 30% . Use ANOVA to identify significant variables and interactions, ensuring reproducibility across replicates .

Q. What strategies resolve contradictions in kinetic data for tyrosinase (450-462) inhibitors across studies?

  • Methodological Answer : Discrepancies often arise from differences in enzyme sources (e.g., recombinant vs. native) or assay conditions. Perform meta-analysis using standardized datasets (e.g., IC50 values under uniform pH/temperature). Validate conflicting results with isothermal titration calorimetry (ITC) to directly measure binding affinities . Include error analysis protocols (e.g., propagation of uncertainty) to quantify measurement reliability .

Q. How do in vitro findings for tyrosinase (450-462) inhibitors translate to in vivo models, and what are key limitations?

  • Methodological Answer : In vitro assays may not account for cellular uptake, metabolism, or off-target effects. Use 3D melanoma spheroids or zebrafish pigmentation models to bridge the gap. For example, Thiamidol® showed 10-fold lower efficacy in human skin models than in mushroom tyrosinase assays due to differences in enzyme accessibility . Incorporate pharmacokinetic profiling (e.g., plasma stability assays) to refine translational relevance .

Data Presentation & Validation

Q. What are best practices for presenting tyrosinase (450-462) inhibition data in publications?

  • Methodological Answer :
  • Tables : Use APA-style tables with clear headings (e.g., "IC50 Values Across pH Conditions"). Include SEM, sample size (n≥3), and statistical significance (p-values) .
  • Figures : Dose-response curves should use non-linear regression fits (e.g., GraphPad Prism). For structural data, provide PDB accession codes for molecular models .
  • Supplementary Data : Deposit raw kinetic datasets in repositories like Zenodo for peer validation .

Comparative Analysis Table: Assay Methods for Tyrosinase (450-462)

Method Sensitivity Throughput Key Limitations Reference
Spectrophotometric (L-DOPA)High (nM)ModerateInterference from colored compounds
TLC AutographyModerate (µM)LowSemi-quantitative, requires RSM optimization
ITC Binding AssaysVery High (pM)LowHigh cost, specialized equipment
Zebrafish PigmentationLow (µM-mM)HighEthical constraints, complex analysis

Key Considerations for Experimental Design

  • Peptide Synthesis : The 450-462 fragment’s solubility in aqueous buffers may require codon-optimized expression systems or chemical modification (e.g., PEGylation) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain institutional review board (IRB) approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.